Omilancor

Description

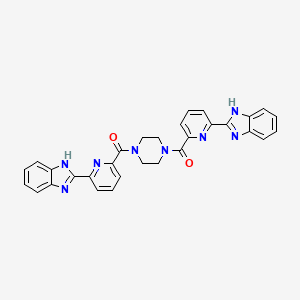

Structure

3D Structure

Properties

IUPAC Name |

[4-[6-(1H-benzimidazol-2-yl)pyridine-2-carbonyl]piperazin-1-yl]-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N8O2/c39-29(25-13-5-11-23(31-25)27-33-19-7-1-2-8-20(19)34-27)37-15-17-38(18-16-37)30(40)26-14-6-12-24(32-26)28-35-21-9-3-4-10-22(21)36-28/h1-14H,15-18H2,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHWZNBAQIGPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC(=N2)C3=NC4=CC=CC=C4N3)C(=O)C5=CC=CC(=N5)C6=NC7=CC=CC=C7N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912399-75-7 | |

| Record name | BT-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912399757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMILANCOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Y49H6YY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Omilancor: A Novel, Gut-Restricted LANCL2 Agonist for the Treatment of Inflammatory Bowel Disease

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies often involve systemic immunosuppression, which can lead to significant side effects. Omilancor is a first-in-class, orally administered, gut-restricted small molecule therapeutic that activates the Lanthionine Synthetase C-Like 2 (LANCL2) pathway.[1] This novel mechanism of action focuses on modulating the local immune response within the intestinal mucosa, thereby offering a targeted approach to treating IBD with potentially improved safety and efficacy. This guide provides a detailed overview of the molecular mechanism, signaling pathways, preclinical and clinical data, and relevant experimental methodologies related to this compound.

Core Mechanism of Action: Targeting the LANCL2 Pathway

This compound's therapeutic effect is mediated through its specific binding to and activation of LANCL2.[1] LANCL2 is a therapeutic target that plays a crucial role in the immunoregulatory processes within the gastrointestinal tract.[2] By activating the LANCL2 pathway, this compound modulates the interplay between immunological and metabolic signals in both immune and epithelial cells.[3] This creates a favorable regulatory microenvironment in the gut, leading to a decrease in the production of key inflammatory mediators and an increase in anti-inflammatory functions, particularly within regulatory T cells (Tregs).[3]

Signaling Pathways and Immunometabolic Regulation

The activation of LANCL2 by this compound initiates a cascade of downstream signaling events that collectively promote immune tolerance and reduce inflammation in the gut.

Enhancement of Regulatory T Cell (Treg) Function

A primary mechanism of this compound is the enhancement of the suppressive capacity and stability of Tregs.[5] LANCL2 activation synergizes with the Interleukin-2 (IL-2)/CD25/STAT5 signaling axis, which is critical for Treg differentiation and function.[1] This leads to an increase in the population of functional Tregs in the colonic mucosa, which are essential for maintaining immune homeostasis.[3] Furthermore, this compound has been shown to reverse the depletion of colonic Tregs observed in severe ulcerative colitis.[6]

Caption: LANCL2 activation by this compound enhances Treg function.

Modulation of Immunometabolism

IBD is associated with significant downregulation of genes related to mitochondrial metabolism.[3] this compound addresses this by promoting a shift in T cell metabolism. LANCL2 activation favors oxidative metabolism and enhances mitochondrial respiration in Tregs.[1] This metabolic reprogramming is crucial for the stability of the master Treg transcription factor, FOXP3, and the overall suppressive function of these cells.[3] By reversing the mitochondrial dysfunction seen in severe ulcerative colitis, this compound helps restore proper immune cell function.[6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Landos Biopharma Announces Publication in Scientific Reports of Novel Preclinical Findings Demonstrating this compound’s Therapeutic Potential in Models of Psoriasis and Further Validating the LANCL2 Mechanism - BioSpace [biospace.com]

- 5. Protocol for the Characterization of Human Regulatory T Cells: R&D Systems [rndsystems.com]

- 6. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

The LANCL2 Pathway: A Novel Immunometabolic Axis Activated by Omilancor

Blacksburg, VA – October 30, 2025 – Omilancor, a first-in-class, orally active, gut-restricted small molecule, is pioneering a new therapeutic approach for autoimmune diseases by targeting the Lanthionine Synthetase C-Like 2 (LANCL2) pathway. This in-depth guide explores the mechanism of action of this compound, detailing its activation of the LANCL2 pathway and presenting the significant preclinical and clinical data that underscore its therapeutic potential.

Executive Summary

This compound activates the LANCL2 pathway, a novel immunometabolic target, to create a favorable regulatory microenvironment at the site of inflammation. By modulating the interplay between immunological and metabolic signals in immune cells, this compound decreases the production of key inflammatory mediators and enhances the function of regulatory T cells (Tregs).[1][2] This targeted, local action in the gastrointestinal tract minimizes systemic exposure and offers a promising safety profile. Phase 2 clinical trials in ulcerative colitis (UC) and Crohn's disease (CD) have demonstrated statistically significant and clinically meaningful efficacy, supporting its advancement into Phase 3 studies.[3]

The LANCL2 Signaling Pathway

Lanthionine Synthetase C-Like 2 (LANCL2) is a G-protein coupled receptor that plays a crucial role in immunoregulatory processes.[4] this compound's activation of LANCL2 initiates a signaling cascade that modulates cellular metabolism and immune responses.

Mechanism of LANCL2 Pathway Activation by this compound

This compound binding to LANCL2 is thought to induce a conformational change, leading to the activation of associated G-proteins. This initiates downstream signaling through multiple effectors, including Protein Kinase A (PKA), Akt, and mTORC2. A key consequence of this pathway activation is the enhancement of the IL-2/STAT5 signaling axis, which is critical for the differentiation and stability of immunosuppressive FOXP3+ regulatory T cells (Tregs).[5][6] Furthermore, LANCL2 activation influences cellular metabolism by activating AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Preclinical Efficacy in Psoriasis Models

| Parameter | Imiquimod-Induced Psoriasis Model | IL-23-Induced Psoriasis Model |

| Disease Severity Score | Significant reduction with topical this compound | Amelioration of disease severity |

| Epidermal Hyperplasia | Significant reduction with topical this compound | Reduced epidermal hyperplasia |

| Acanthosis | Significant reduction with topical this compound | Not reported |

| IL-17 Expression | Significant downregulation | Not reported |

| Proinflammatory Cell Infiltration | Significant reduction | Decreased infiltration of T cells |

Data extracted from the Scientific Reports publication on topical this compound in psoriasis models.[2]

Phase 2 Clinical Trial in Ulcerative Colitis (12 Weeks)

| Endpoint | This compound (440 mg QD) | Placebo | Δ (this compound - Placebo) | p-value |

| Clinical Remission | 30.4% | 3.7% | 26.7% | 0.01 |

| Endoscopic Remission | 39.1% | 18.5% | 20.6% | 0.11 |

| Histological Remission | 43.5% | 22.2% | 21.3% | 0.14 |

| Durable Remission (at 30 weeks) | 38.5% | 21.4% | 17.1% | 0.05 |

| Endoscopic Response (at 30 weeks) | 73.1% | 53.6% | 19.5% | 0.02 |

| Fecal Calprotectin Normalization | 40.6% (at 2 weeks) | 21.4% (at 2 weeks) | 19.2% | 0.048 |

Data from a Phase 2, randomized, double-blind, placebo-controlled trial in patients with ulcerative colitis.[1][7][8][9]

Phase 2 Clinical Trial in Crohn's Disease (12 Weeks)

| Endpoint | This compound (880 mg QD) | Placebo | Δ (this compound - Placebo) |

| Clinical Remission (CDAI < 150) | 25.0% | 9.1% | 15.9% |

| Clinical Response (CDAI decrease ≥ 100) | 41.7% | 9.1% | 32.6% |

| PRO-2 Remission | 41.7% | 9.1% | 32.6% |

| Fecal Calprotectin Normalization (< 250 µg/g) | 33.3% | 14.3% | 19.0% |

Data from a Phase 2, proof-of-concept, double-blind, parallel-group study in patients with moderate to severe Crohn's disease.[2][4][10][11][12]

Biomarker Modulation in Ulcerative Colitis Phase 2 Trial

| Biomarker | Change with this compound Treatment | p-value |

| TNF-α expressing myeloid cells | Statistically significant decrease | 0.037 |

| IL-6 concentrations | 55% lower | Not reported |

| TNF concentrations | 44% lower | Not reported |

| IL-10 expression in remitters | Increased | 0.036 |

Data from the Phase 2 clinical trial in ulcerative colitis.[13]

Experimental Protocols

In Vivo Psoriasis Models

Imiquimod (IMQ)-Induced Psoriasis Model:

-

BALB/c mice were treated daily with a topical application of 62.5 mg of imiquimod cream (5%) on the shaved back and right ear for 5 consecutive days.

-

This compound (or vehicle control) was topically applied 1 hour after IMQ application.

-

Disease severity was assessed daily using a scoring system for erythema, scaling, and thickness.

-

On day 6, mice were euthanized, and skin, spleen, and lymph nodes were collected for histological and flow cytometric analysis.

IL-23-Induced Psoriasis Model:

-

C57BL/6 mice received intradermal injections of 500 ng of recombinant murine IL-23 in the ear daily for 4 days.

-

Topical this compound (or vehicle) was applied 1 hour post-injection.

-

On day 4, mice were euthanized for histological analysis of the ear skin.

In Vitro T Cell Assays

CD4+ T Cell Differentiation:

-

Naïve CD4+ T cells were isolated from the spleens of mice using magnetic-activated cell sorting (MACS).

-

Cells were cultured under Th17-polarizing conditions (anti-CD3, anti-CD28, IL-6, TGF-β, anti-IL-4, and anti-IFN-γ) in the presence or absence of this compound.

-

After 3-5 days, cells were analyzed for the expression of IL-17 and RORγt by flow cytometry.

Treg Suppression Assay:

-

CD4+CD25+ Tregs and CD4+CD25- responder T cells (Tresp) were isolated from spleens.

-

Tresp cells were labeled with a proliferation dye (e.g., CFSE).

-

Tregs and Tresp cells were co-cultured at various ratios in the presence of anti-CD3/CD28 beads.

-

After 72 hours, the proliferation of Tresp cells was measured by flow cytometry based on dye dilution.

Clinical Trial Protocol for Ulcerative Colitis

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study was conducted in adult patients with active ulcerative colitis.

Patient Population: Patients with a Mayo Clinic Score (MCS) of 4-10 and an endoscopic subscore of ≥ 2 were enrolled. A modified intent-to-treat (mITT) population was defined as patients with rectal bleeding > 0, histological activity, and elevated fecal calprotectin at baseline.[1][7][8][9]

Treatment: Patients were randomized to receive this compound (440 mg or 880 mg once daily) or placebo for 12 weeks.

Endpoints:

-

Primary Endpoint: Clinical remission at 12 weeks, defined as rectal bleeding = 0, stool frequency ≤ 1, and endoscopic appearance ≤ 1.[1][7][8][9]

-

Secondary Endpoints: Histological remission (Geboes score < 3.1), endoscopic remission (Mayo endoscopic subscore < 2), and normalization of fecal calprotectin.[7][8]

Biomarker Analysis: Colonic biopsies were collected at baseline and at the end of treatment for analysis of immune cell populations and cytokine expression by immunohistochemistry and/or flow cytometry. Fecal calprotectin levels were measured from stool samples.

Conclusion

This compound represents a promising novel therapeutic for autoimmune diseases, with a unique mechanism of action centered on the activation of the LANCL2 pathway. The robust preclinical data and the statistically significant and clinically meaningful results from Phase 2 trials in ulcerative colitis and Crohn's disease provide a strong foundation for its continued development. By targeting the intersection of immunity and metabolism, this compound offers a targeted, gut-restricted approach that has the potential to address the unmet needs of patients with chronic inflammatory conditions.

References

- 1. nimml.org [nimml.org]

- 2. nimml.org [nimml.org]

- 3. NImmune Biopharma Announces Positive Results of this compound in Ulcerative Colitis and Crohn’s disease at the American College of Gastroenterology 2023 Annual Scientific Meeting [businesswire.com]

- 4. Efficacy and Safety of this compound in a Phase 2 Randomized, Double-blind, Placebo-controlled Trial of | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. WITHDRAWN: EFFICACY, SAFETY, AND TOLERABILITY OF this compound IN A PHASE 2 RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL OF PATIENTS WITH ULCERATIVE COLITIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WITHDRAWN: EFFICACY, SAFETY, AND TOLERABILITY OF this compound IN A PHASE 2 RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL OF PATIENTS WITH ULCERATIVE COLITIS - ProQuest [proquest.com]

- 10. hcplive.com [hcplive.com]

- 11. Highlights in Crohn’s Disease From the American College of Gastroenterology (ACG) 2023 Annual Scientific Meeting: Commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NIMML Announces Positive Results of this compound Clinical Trials in Ulcerative Colitis and Crohn’s Dise | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 13. NImmune Biopharma Provides Update on this compound Clinical Development Programs in Ulcerative Colitis and Crohn’s Disease - NImmune [nimmunebio.com]

Omilancor for Ulcerative Colitis: A Technical Guide to Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on omilancor (formerly BT-11), a first-in-class, oral, gut-restricted agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway for the treatment of ulcerative colitis (UC). This document details the mechanism of action, summarizes key quantitative data from animal studies, outlines experimental protocols, and visualizes the core signaling pathways.

Core Mechanism of Action: LANCL2 Pathway Activation

This compound exerts its therapeutic effects by targeting and activating the LANCL2 pathway. This pathway is a critical regulator of the interplay between immunological and metabolic signals within immune and epithelial cells.[1][2] By activating LANCL2, this compound fosters a regulatory microenvironment within the gastrointestinal tract. This leads to a decrease in the production of key inflammatory mediators and an enhancement of anti-inflammatory functions, primarily through the promotion and stabilization of regulatory T cells (Tregs).[3][4]

Signaling Pathway of this compound in T Cells

The binding of this compound to LANCL2 initiates a downstream signaling cascade that ultimately enhances the suppressive function and stability of Tregs. A pivotal mechanism in this process is the amplification of the Interleukin-2 (IL-2) signaling pathway. Activation of LANCL2 by this compound leads to increased phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5).[5] Phosphorylated STAT5 is a key transcription factor that upregulates the expression of FOXP3, the master regulator responsible for the differentiation and function of Tregs.[5][6]

References

- 1. Landos Biopharma Announces Publication of Mechanistic and Human Translational Results for BT-11 in Models of IBD - BioSpace [biospace.com]

- 2. NIMML Announces Publication on the Safety, Efficacy and Novel LANCL2 Mechanism of Action of Omilanco | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 3. This compound Outperforms Anti-TL1A Therapies in IBD Treatment, Shows Promise for Severe Ulcerative Colitis [trial.medpath.com]

- 4. researchgate.net [researchgate.net]

- 5. Oral Treatment with BT-11 Ameliorates Inflammatory Bowel Disease by Enhancing Regulatory T Cell Responses in the Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Safety, Tolerability, and Pharmacokinetics Profile of BT-11, an Oral, Gut-Restricted Lanthionine Synthetase C-Like 2 Agonist Investigational New Drug for Inflammatory Bowel Disease: A Randomized, Double-Blind, Placebo-Controlled Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Omilancor in Modulating Regulatory T-cells: A Technical Guide

Abstract

Omilancor is a first-in-class, orally administered, gut-restricted small molecule therapeutic that activates the Lanthionine Synthetase C-Like 2 (LANCL2) pathway.[1][2][3] This activation plays a crucial role in modulating the immune system, particularly by enhancing the function and stability of regulatory T-cells (Tregs).[1][4] Mechanistically, this compound promotes a favorable immunoregulatory microenvironment by amplifying IL-2 signaling and inducing metabolic reprogramming in T-cells, shifting them towards mitochondrial metabolism.[1][4] This leads to an increase in the anti-inflammatory capacity of Tregs and a reduction in pro-inflammatory effector responses.[4][5] Clinical data from Phase 2 trials in patients with ulcerative colitis (UC) and Crohn's disease (CD) have demonstrated significant efficacy, validating the LANCL2 pathway as a promising therapeutic target for autoimmune diseases.[4][6] This document provides an in-depth technical overview of this compound's mechanism of action, a summary of key clinical data, and detailed experimental protocols relevant to its immunomodulatory effects.

Introduction to this compound and the LANCL2 Pathway

Autoimmune diseases such as inflammatory bowel disease (IBD) are characterized by a dysregulated immune response, often involving an imbalance between pro-inflammatory effector T-cells and immunosuppressive regulatory T-cells (Tregs). This compound is a novel therapeutic designed to restore immune tolerance by targeting the Lanthionine Synthetase C-Like 2 (LANCL2) pathway.[2] LANCL2 is a surface membrane-associated receptor that modulates the interplay between immunological and metabolic signals within immune and epithelial cells.[2][4] By activating this pathway, this compound creates a favorable regulatory microenvironment in the gut, decreasing the production of inflammatory mediators and enhancing the anti-inflammatory functions of Tregs at the site of inflammation.[2][4]

Caption: High-level overview of this compound's mechanism of action.

Detailed Mechanism of Action: Treg Modulation

The therapeutic effect of this compound is primarily driven by its ability to potentiate Treg function through a multi-faceted mechanism involving the LANCL2 pathway. This activation enhances the stability and suppressive capabilities of Tregs.[1]

Key mechanistic pillars include:

-

Amplification of IL-2/CD25 Signaling: LANCL2 activation enhances signaling through the IL-2 receptor (CD25), which is critical for the survival, proliferation, and functional capacity of Tregs.[1]

-

Metabolic Reprogramming: this compound promotes a shift in T-cell metabolism. It favors mitochondrial oxidative pathways over glycolysis, a metabolic state associated with stable and highly functional Tregs.[1][4][5]

-

Modulation of T-cell Plasticity: The LANCL2 pathway helps to modulate the balance between pro-inflammatory Th17 cells and Tregs, favoring the differentiation and stability of the Treg lineage.[5]

-

Reversal of Treg Depletion: In severe ulcerative colitis, this compound has been shown to reverse the depletion of colonic Tregs, a key pathological feature of the disease.[7][8]

This concerted action leads to a downregulation of effector T-cell responses and a reduction in pro-inflammatory cytokines such as TNF, IL-6, and IL-17.[5]

Caption: this compound's signaling pathway in Treg modulation.

Summary of Clinical Efficacy Data

Phase 2 clinical trials have demonstrated this compound's efficacy in patients with Ulcerative Colitis and Crohn's Disease. The data highlights statistically significant improvements in clinical remission rates and key biomarkers.

Table 1: Efficacy of this compound in Phase 2 Ulcerative Colitis Trial (12 Weeks)

| Endpoint | This compound (440 mg) | Placebo | Delta (Δ) | P-value | Citation(s) |

| Clinical Remission | 30.4% | 3.7% | 26.7% | 0.01 | [3][4][6] |

| Endoscopic Remission | 41.7% | 18.6% | 23.1% | 0.07 | [3] |

| Histological Remission | 41.7% | 22.2% | 19.5% | 0.14 | [3] |

| Durable Remission | 38.5% | 21.4% | 17.1% | 0.05 | [6] |

| Endoscopic Response | 73.1% | 53.6% | 19.5% | 0.02 | [6] |

Table 2: Efficacy of this compound in Phase 2 Crohn's Disease Trial

| Endpoint | This compound | Placebo | Delta (Δ) | Citation(s) |

| CDAI Clinical Remission | 25.0% | 9.1% | 15.9% | [6] |

| PRO-2 Clinical Remission | 41.7% | 9.1% | 32.6% | [6] |

Table 3: Biomarker Changes with this compound Treatment in UC

| Biomarker | Result | P-value | Citation(s) |

| Fecal Calprotectin (FCP) Normalization (at 2 weeks) | 40.6% (440mg) vs 21.4% (Placebo) | 0.048 | [3] |

| IL-6 Concentration (at 12 weeks) | 55% lower than baseline | - | |

| TNF Concentration (at 12 weeks) | 44% lower than baseline | - | |

| TNF-α expressing myeloid cells (colonic mucosa) | Statistically significant decrease | 0.037 | [6] |

| IL-10 Expression in Remitters | Increased | 0.036 |

Key Experimental Protocols

Evaluating the immunomodulatory effect of a compound like this compound on regulatory T-cells requires specific in vitro and ex vivo assays.

In Vitro Treg Suppression Assay

This assay measures the ability of a test population of Tregs (either isolated or induced) to suppress the proliferation of conventional effector T-cells (Tconv).

Objective: To quantify the suppressive capacity of Tregs following treatment with this compound.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood. Enrich for CD4+ T-cells.

-

Treg and Tconv Separation: Separate CD4+ T-cells into CD4+CD25+ (Treg) and CD4+CD25- (Tconv) populations using magnetic cell separation.[9][10]

-

Tconv Labeling: Label the Tconv population with a proliferation dye such as Carboxyfluorescein Succinimidyl Ester (CFSE).[9]

-

Co-culture: Culture the CFSE-labeled Tconvs alone or with Tregs at various ratios (e.g., 1:1, 2:1, 4:1 Tconv:Treg).[9] The experimental group would involve pre-treating the Treg population with this compound.

-

Stimulation: Activate the co-cultures with anti-CD3 and anti-CD28 antibodies (bead-based or plate-bound) to induce proliferation.[9]

-

Incubation: Incubate for 72-96 hours.

-

Analysis: Measure Tconv proliferation by flow cytometry. A decrease in CFSE dye intensity indicates cell division. The percentage of suppression is calculated by comparing the proliferation of Tconvs cultured with Tregs to the proliferation of Tconvs cultured alone.[9][10]

Caption: Experimental workflow for an in vitro Treg suppression assay.

Flow Cytometry for Treg Phenotyping and Enumeration

Flow cytometry is essential for identifying and quantifying Treg populations in various samples (e.g., blood, tissue biopsies).

Objective: To identify and quantify Treg populations and assess their activation status based on a defined set of markers.

Methodology:

-

Sample Preparation: Prepare a single-cell suspension from PBMCs or digested tissue.

-

Surface Staining: Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers. A core panel includes CD3, CD4, CD25, and CD127.[11]

-

Fixation and Permeabilization: Fix the cells and permeabilize the cell membrane to allow for intracellular staining. This step is critical for detecting the transcription factor FoxP3.[11][12]

-

Intracellular Staining: Incubate the permeabilized cells with antibodies against intracellular markers, primarily FoxP3, the master regulator for Tregs. Additional markers like Ki67 (proliferation) can be included for activation status.[11]

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Gating and Analysis: Analyze the data using a sequential gating strategy to isolate the Treg population. The canonical definition of a Treg is CD3+CD4+CD25highCD127lowFoxP3+.[11][12]

Caption: Sequential gating strategy for identifying Tregs by flow cytometry.

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of autoimmune diseases by targeting the novel LANCL2 pathway to enhance the function of regulatory T-cells. Its mechanism of action, centered on amplifying IL-2 signaling and promoting favorable immunometabolism, directly addresses the underlying immune dysregulation in diseases like IBD.[1][4] The robust clinical data from Phase 2 studies, demonstrating significant rates of clinical remission and positive biomarker changes, underscores its potential as a safe and effective oral, gut-restricted therapy.[3]

Ongoing global Phase 3 trials in ulcerative colitis will further elucidate the long-term safety and efficacy of this compound.[4][6] The unique, non-immunosuppressive mechanism of action suggests that LANCL2-activating therapeutics could become a cornerstone treatment, addressing the unmet needs of patients with a wide range of autoimmune and inflammatory conditions.[1]

References

- 1. Treating Autoimmune Diseases With LANCL2 Therapeutics: A Novel Immunoregulatory Mechanism for Patients With Ulcerative Colitis and Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vabio.org [vabio.org]

- 3. WITHDRAWN: EFFICACY, SAFETY, AND TOLERABILITY OF this compound IN A PHASE 2 RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL OF PATIENTS WITH ULCERATIVE COLITIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NIMML Announces Publication on the Safety, Efficacy and Novel LANCL2 Mechanism of Action of Omilanco | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 5. academic.oup.com [academic.oup.com]

- 6. NIMML Announces Positive Results of this compound Clinical Trials in Ulcerative Colitis and Crohn’s Dise | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 7. This compound Outperforms Anti-TL1A Therapies in IBD Treatment, Shows Promise for Severe Ulcerative Colitis [trial.medpath.com]

- 8. NImmune Biopharma to Present at DDW’25 the First Ever Head-to-Head Clinical and Translational Results for this compound Versus Leading Anti-TL1A in IBD Showing Superiority and Complementarity - NImmune [nimmunebio.com]

- 9. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 制御性T細胞の概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Omilancor's Amelioration of Mitochondrial Dysfunction in Colitis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic intestinal inflammation, a hallmark of inflammatory bowel disease (IBD) such as ulcerative colitis, is increasingly linked to cellular metabolic dysregulation. A critical aspect of this is mitochondrial dysfunction within the gut mucosa, affecting both immune and epithelial cells. This dysfunction leads to impaired energy production, increased oxidative stress, and a pro-inflammatory environment. Omilancor, a first-in-class, oral, gut-restricted agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, has emerged as a promising therapeutic candidate. Clinical and preclinical data suggest that this compound's mechanism of action involves the reversal of mitochondrial dysfunction, thereby restoring metabolic homeostasis and attenuating inflammation.[1][2] This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and relevant experimental protocols concerning this compound's effect on mitochondrial dysfunction in colitis.

Core Mechanism: LANCL2-Mediated Mitochondrial Regulation

This compound exerts its therapeutic effects by activating the LANCL2 pathway, which plays a pivotal role in modulating the interplay between immunological and metabolic signals.[3][4] In the context of colitis, the activation of LANCL2 by this compound initiates a signaling cascade that enhances the function and stability of regulatory T cells (Tregs) and restores metabolic balance in the intestinal mucosa. A key downstream effect of LANCL2 activation is the promotion of mitochondrial metabolism.[2] This is achieved through the activation of the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α)/sirtuin 1 (SIRT1) signaling axis, a master regulator of mitochondrial biogenesis and function.[5][6][7]

The activation of this pathway leads to the increased expression of genes crucial for mitochondrial respiration and energy production. By enhancing mitochondrial function, this compound helps to shift the metabolic programming of immune cells, particularly Tregs, from glycolysis towards oxidative phosphorylation. This metabolic reprogramming is essential for the suppressive function and stability of Tregs, which are critical for maintaining immune tolerance in the gut.[3]

Signaling Pathway Diagram

Quantitative Data: Effect of this compound on Mitochondrial Gene Expression

Transcriptional analysis of colonic biopsies from severe ulcerative colitis patients treated with this compound has provided quantitative evidence of its impact on mitochondrial metabolism. The following table summarizes the observed changes in the expression of key genes related to mitochondrial function.

| Gene Symbol | Mitochondrial Function | Mean Percentage Increase in Expression with this compound Treatment |

| mt-ATP8 | Component of ATP synthase, critical for mitochondrial ATP production. | 79.0% to 260.3%[8] |

| mt-ND6 | Subunit of Complex I of the respiratory chain, involved in NADH dehydrogenation. | 79.0% to 260.3%[8] |

| HMGCS2 | Rate-limiting enzyme for mitochondrial ketogenesis, an alternative energy source. | 79.0% to 260.3%[8] |

These data demonstrate a significant upregulation of genes essential for mitochondrial energy production in patients responding to this compound, correlating with the proposed mechanism of action.[8]

Experimental Protocols

While specific, detailed protocols for the clinical studies with this compound are proprietary, this section provides representative methodologies for assessing mitochondrial function in the context of experimental colitis. These protocols are based on established techniques in the field and can be adapted for preclinical evaluation of compounds like this compound.

Assessment of Mitochondrial Respiration in Intestinal Epithelial Cells (IECs)

This protocol outlines the use of extracellular flux analysis to measure mitochondrial respiration in an intestinal epithelial cell line.

Experimental Workflow Diagram

Methodology:

-

Cell Culture: Murine intestinal epithelial cells (e.g., IEC-6 or CMT-93 lines) are seeded into a Seahorse XF Cell Culture Microplate at an optimized density and allowed to adhere for 24-48 hours.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a predetermined duration (e.g., 12, 24, or 48 hours). To mimic inflammatory conditions, cells can be co-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Mito Stress Test: Following treatment, the cell culture medium is replaced with Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine. The microplate is then placed in a Seahorse XF Analyzer.

-

Compound Injections: The mitochondrial stress test is performed by sequential injections of:

-

Oligomycin (1.0-2.0 µM): An ATP synthase inhibitor, which allows for the quantification of ATP-linked respiration.

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (0.5-1.5 µM): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.

-

Rotenone (0.5 µM) and Antimycin A (0.5 µM): Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal the level of non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Oxygen Consumption Rate (OCR) is measured in real-time. Key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated from the OCR data.

Gene Expression Analysis of Colonic Biopsies

This protocol describes the methodology for quantifying the expression of mitochondrial-related genes from colonic tissue.

Methodology:

-

Sample Collection and Storage: Colonic biopsy samples are obtained endoscopically and immediately placed in an RNA stabilization solution (e.g., RNAlater) and stored at -80°C until analysis.

-

RNA Extraction: Total RNA is extracted from the tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

Quantitative PCR (qPCR): The expression levels of target genes (e.g., mt-ATP8, mt-ND6, HMGCS2) and a panel of housekeeping genes (e.g., GAPDH, ACTB) are quantified using qPCR with a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the geometric mean of the housekeeping genes.

Conclusion

This compound represents a novel therapeutic approach for colitis by targeting the LANCL2 pathway to restore immunometabolic homeostasis. The available data strongly indicate that a core component of its mechanism of action is the amelioration of mitochondrial dysfunction in the inflamed gut. By activating the AMPK/PGC-1α/SIRT1 signaling axis, this compound upregulates the expression of key mitochondrial genes, thereby enhancing mitochondrial function, supporting the anti-inflammatory activity of Tregs, and reducing mucosal inflammation. The experimental protocols outlined provide a framework for further preclinical and translational research into the bioenergetic effects of this compound and other LANCL2 agonists. Further studies quantifying direct mitochondrial functional parameters, such as ATP production rates and reactive oxygen species levels, will provide a more complete picture of this compound's impact on mitochondrial biology in colitis.

References

- 1. This compound Outperforms Anti-TL1A Therapies in IBD Treatment, Shows Promise for Severe Ulcerative Colitis [trial.medpath.com]

- 2. NImmune Biopharma to Present at DDW’25 the First Ever Head-to-Head Clinical and Translational Results for this compound Versus Leading Anti-TL1A in IBD Showing Superiority and Complementarity - NImmune [nimmunebio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. NIMML Announces Positive Results of this compound Clinical Trials in Ulcerative Colitis and Crohn’s Dise | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 5. researchgate.net [researchgate.net]

- 6. LANCL1 binds abscisic acid and stimulates glucose transport and mitochondrial respiration in muscle cells via the AMPK/PGC-1α/Sirt1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound REVERSES COLONIC TREG DEPLETION AND MITOCHONDRIAL... - Leber A - 4241812 - May 4 2025 [eposters.ddw.org]

Investigating the gut-restricted properties of Omilancor

An In-depth Technical Guide to the Gut-Restricted Properties of Omilancor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a first-in-class, orally administered, gut-restricted small molecule therapeutic currently in late-stage clinical development for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease (CD).[1][2][3][4][5] Its innovative mechanism of action centers on the activation of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, which plays a crucial role in modulating the immune system within the gastrointestinal tract.[2][3][6] A key feature of this compound is its gut-restricted profile, designed to maximize local therapeutic effects in the intestines while minimizing systemic exposure and associated side effects.[1][2][4] This document provides a comprehensive technical overview of this compound, focusing on its gut-restricted properties, mechanism of action, clinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: The LANCL2 Pathway

This compound exerts its therapeutic effects by activating the LANCL2 pathway, a novel target in the treatment of autoimmune diseases.[2][3][6] LANCL2 is a receptor that modulates key immunological and metabolic signals within immune and epithelial cells.[1][3]

Signaling Pathway:

Activation of the LANCL2 pathway by this compound leads to a cascade of downstream effects that create a favorable regulatory microenvironment in the gut.[1][3][7] This includes:

-

Enhancement of Regulatory T cell (Treg) Function: this compound increases the anti-inflammatory capacity and stability of Tregs, which are crucial for maintaining immune homeostasis in the gut.[1][6][8]

-

Downregulation of Pro-inflammatory Mediators: Treatment with this compound leads to a decrease in the production of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[1][3]

-

Modulation of Effector T cell Responses: It decreases pathogenic T helper 17 (Th17) cell responses, which are implicated in the pathology of IBD.[8]

-

Support of Phagocyte Autophagy: By activating LANCL2, this compound supports the metabolic demands of autophagy in phagocytes.[1][3]

Caption: this compound's activation of the LANCL2 signaling pathway.

Gut-Restricted Pharmacokinetics

Pharmacokinetic analyses have consistently validated this compound's gut-restricted profile.[1][2][4] Studies have shown stable drug levels in the stool over the treatment period, with penetration into colonic biopsy tissue, but limited systemic exposure.[1][4] This targeted delivery is crucial for its favorable safety profile, as it avoids systemic immunosuppression often associated with other IBD therapies.[2][6]

Clinical Efficacy: Summary of Phase 2 Trial Data

This compound has demonstrated promising efficacy in Phase 2 clinical trials for both ulcerative colitis and Crohn's disease.

Ulcerative Colitis

| Endpoint | This compound Group | Placebo Group | Absolute Difference (Δ) | p-value | Citation(s) |

| Clinical Remission (mITT population) | 30.4% | 3.7% | 26.7% | 0.01 | [3][4][9][10][11][12] |

| Endoscopic Remission | 41.7% | 18.6% | 23.1% | 0.07 | [4][9][10] |

| Histological Remission | 41.7% | 22.2% | 19.5% | 0.14 | [4][9][10] |

| Fecal Calprotectin Normalization | 40.6% (440mg), 43.8% (880mg) | 21.4% | - | 0.048 | [1][3][4] |

| Decrease in TNF-α expressing myeloid cells in colonic mucosa | Statistically significant decrease | - | - | 0.037 | [1][3][10] |

Crohn's Disease

| Endpoint | This compound Group | Placebo Group | Absolute Difference (Δ) | Citation(s) |

| PRO-2 Clinical Remission | 41.7% | 9.1% | 32.6% | [1][10] |

| CDAI Clinical Remission | 25.0% | 9.1% | 15.9% | [10] |

| Fecal Calprotectin Normalization | 33.3% | 14.3% | 19.0% | [1][10] |

| Histological Remission in all segments | 42.9% | 20.0% | 22.9% | [1] |

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the evaluation of this compound. It is important to note that these are representative protocols and the specific, detailed procedures used in the proprietary studies on this compound are not publicly available.

Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This is a widely used preclinical model to induce colitis in mice, mimicking aspects of human IBD.

-

Induction: Mice are typically administered 2-5% (w/v) DSS in their drinking water for a period of 5-7 days.

-

Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).

-

Endpoint Analysis: At the end of the study, colons are collected for measurement of length (a shorter colon indicates more severe inflammation), histological analysis of tissue damage, and molecular analysis of inflammatory markers.

References

- 1. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. pathologie-dueren.de [pathologie-dueren.de]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Complexification of In Vitro Models of Intestinal Barriers, A True Challenge for a More Accurate Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Treg Suppression Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ueg-elearning.s3.amazonaws.com [ueg-elearning.s3.amazonaws.com]

- 12. Lychee Fermented by Mixed Probiotic Strains Alleviates D-Galactose-Induced Skeletal Muscle and Intestinal Aging in Mice [mdpi.com]

Omilancor's Impact on TNF-alpha and IL-6 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omilancor is a first-in-class, orally administered, gut-restricted small molecule agonist of Lanthionine Synthetase C-like 2 (LANCL2). Activation of the LANCL2 pathway by this compound modulates immunometabolic signaling, leading to a reduction in pro-inflammatory responses. This guide provides an in-depth analysis of the impact of this compound on the expression of two key inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). It summarizes the quantitative data from clinical and preclinical studies, details the experimental methodologies employed, and visualizes the core signaling pathways and experimental workflows.

Introduction

Chronic inflammatory diseases, such as ulcerative colitis (UC) and psoriasis, are characterized by the dysregulation of immune responses and excessive production of pro-inflammatory cytokines, including TNF-α and IL-6. These cytokines play a pivotal role in the pathogenesis of autoimmune disorders by promoting inflammation, tissue damage, and disease progression. This compound, by activating the LANCL2 pathway, presents a novel therapeutic approach to downregulate these key inflammatory mediators.[1][2][3][4] This document serves as a technical resource for understanding the specific effects of this compound on TNF-α and IL-6 expression.

Mechanism of Action: The LANCL2 Pathway

This compound exerts its immunoregulatory effects through the activation of the LANCL2 pathway.[1][3][4][5] LANCL2 is a G-protein coupled receptor that, upon activation, initiates a signaling cascade resulting in increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[6] This cascade ultimately leads to the modulation of transcription factors that control the expression of inflammatory genes. By activating this pathway, this compound promotes a shift from a pro-inflammatory to an anti-inflammatory state, in part by suppressing the production of TNF-α and IL-6.[1][7]

Quantitative Impact on TNF-α and IL-6 Expression

Clinical and preclinical studies have demonstrated this compound's ability to significantly reduce the levels of TNF-α and IL-6. The following tables summarize the key quantitative findings.

Table 1: Clinical Studies in Ulcerative Colitis

| Cytokine | Reduction | Study Population | Treatment Duration | Dosage | Statistical Significance | Source |

| TNF-α | 44% | Ulcerative Colitis Patients | 12 weeks | 440 mg/day (oral) | p = 0.037 (for TNF-α expressing myeloid cells) | [1][4] |

| IL-6 | 55% | Ulcerative Colitis Patients | 12 weeks | 440 mg/day (oral) | Not explicitly stated for IL-6 reduction | [1] |

Table 2: Preclinical Studies

| Cytokine | Model | Key Findings | Source |

| TNF-α | Mouse model of Inflammatory Bowel Disease | Oral treatment with this compound (8 mg/kg/day) suppressed inflammatory markers including TNF-α in the gut. | [6] |

| Pro-inflammatory Markers (including IL-17, related to Th17 which is influenced by IL-6) | Imiquimod-induced mouse model of Psoriasis | Topical this compound treatment resulted in a significant downregulation of proinflammatory markers, including a local reduction of IL-17. | [5][8] |

Experimental Protocols

Detailed experimental protocols for the quantification of TNF-α and IL-6 in this compound studies are not fully available in the public domain. However, based on the published research, the following are representative methodologies.

Quantification of Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying cytokine concentrations in biological samples such as serum, plasma, or tissue homogenates.

Objective: To measure the concentration of TNF-α and IL-6 in patient serum or tissue samples.

Materials:

-

Commercially available high-sensitivity ELISA kits for human TNF-α and IL-6 (e.g., from R&D Systems, Thermo Fisher Scientific).

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Wash buffer, substrate solution, and stop solution (typically provided in the kit).

-

Patient serum samples or tissue lysates.

-

Standard dilutions of recombinant human TNF-α and IL-6 (provided in the kit).

Protocol:

-

Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for either TNF-α or IL-6.

-

Sample and Standard Addition: Samples and a series of standard dilutions are added to the wells. The plate is incubated to allow the cytokine to bind to the immobilized antibody.

-

Washing: The plate is washed to remove any unbound substances.

-

Detection Antibody: A biotin-conjugated polyclonal antibody specific for the target cytokine is added to each well and incubated.

-

Washing: The plate is washed again to remove unbound detection antibody.

-

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Washing: A final wash step removes any unbound enzyme conjugate.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.

-

Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction.

-

Data Acquisition: The absorbance of each well is measured at 450 nm using a microplate reader.

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of TNF-α or IL-6 in the samples is then determined by interpolating their absorbance values on the standard curve.

Quantification of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the amount of specific mRNA transcripts, providing an indication of gene expression levels.

Objective: To determine the relative expression of TNF-α and IL-6 mRNA in cells or tissues.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR master mix (e.g., SYBR Green or TaqMan).

-

Primers specific for human TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

Protocol:

-

RNA Extraction: Total RNA is isolated from cells or tissue samples.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR Reaction Setup: The qPCR reaction is prepared by mixing the cDNA template, specific primers, and qPCR master mix.

-

Real-Time PCR: The reaction is run in a real-time PCR instrument, which monitors the amplification of the target genes in real-time.

-

Data Analysis: The cycle threshold (Ct) values are determined for the target genes (TNF-α, IL-6) and the housekeeping gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Analysis of TNF-α Expressing Cells by Flow Cytometry

Flow cytometry can be used to identify and quantify specific cell populations that are producing a particular cytokine.

Objective: To determine the percentage of TNF-α-expressing myeloid cells in colonic mucosa.

Materials:

-

Single-cell suspension prepared from colonic biopsies.

-

Fluorescently labeled antibodies against cell surface markers for myeloid cells (e.g., CD11b, CD14).

-

Fluorescently labeled antibody against intracellular TNF-α.

-

Fixation and permeabilization buffers.

-

Protein transport inhibitor (e.g., Brefeldin A).

-

Flow cytometer.

Protocol:

-

Cell Stimulation: The single-cell suspension is stimulated in vitro in the presence of a protein transport inhibitor to promote intracellular cytokine accumulation.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against myeloid cell surface markers.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular targets.

-

Intracellular Staining: Cells are stained with a fluorescently labeled antibody against TNF-α.

-

Data Acquisition: The stained cells are analyzed on a flow cytometer.

-

Data Analysis: The data is analyzed using flow cytometry software to identify the myeloid cell population based on surface marker expression and then to quantify the percentage of these cells that are positive for intracellular TNF-α.

Conclusion

This compound demonstrates a clear and significant impact on the downregulation of the pro-inflammatory cytokines TNF-α and IL-6. This effect is a direct consequence of its mechanism of action through the activation of the LANCL2 pathway. The quantitative data from both clinical and preclinical studies support the therapeutic potential of this compound in treating inflammatory conditions where TNF-α and IL-6 are key drivers of pathology. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other LANCL2 agonists in the context of immunomodulation.

References

- 1. First-in-class topical therapeutic this compound ameliorates disease severity and inflammation through activation of LANCL2 pathway in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cusabio.com [cusabio.com]

- 5. First-in-class topical therapeutic this compound ameliorates disease severity and inflammation through activation of LANCL2 pathway in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LANCL2 Is Necessary for Abscisic Acid Binding and Signaling in Human Granulocytes and in Rat Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Omilancor (BT-11): A LANCL2 Agonist for Inflammatory Bowel Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Omilancor (formerly BT-11) is a first-in-class, orally administered, gut-restricted small molecule agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway. Developed by NImmune Biopharma, it represents a novel therapeutic approach for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease (CD). By activating LANCL2, this compound modulates the interplay between immunological and metabolic signals within immune and epithelial cells, fostering a regulatory microenvironment in the gut. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing relevant experimental methodologies.

Introduction: The Unmet Need in IBD and the Discovery of a Novel Target

Inflammatory bowel diseases are chronic, relapsing inflammatory conditions of the gastrointestinal tract with a significant impact on patient quality of life. Current therapeutic strategies, including aminosalicylates, corticosteroids, immunomodulators, and biologics, are associated with limitations such as partial efficacy, loss of response, and systemic immunosuppression, which can lead to an increased risk of infections and malignancies. This highlights the pressing need for safer and more effective oral therapies that can induce and maintain remission in IBD patients.

The discovery of the Lanthionine Synthetase C-Like 2 (LANCL2) pathway as a novel therapeutic target for autoimmune diseases offered a promising new avenue for drug development.[1][2] LANCL2 is a G-protein coupled receptor that, upon activation, plays a crucial role in immunoregulatory processes.[3] this compound was identified through a proprietary A.I.-driven platform, LANCE®, designed to discover and develop novel oral therapeutics for autoimmune diseases.[4]

Mechanism of Action: The LANCL2 Pathway

This compound exerts its therapeutic effect by activating the LANCL2 pathway in the gastrointestinal tract.[1] This activation initiates a signaling cascade that leads to a favorable immunoregulatory microenvironment.

Key molecular events following LANCL2 activation by this compound include:

-

Increased Regulatory T cell (Treg) Function: this compound enhances the suppressive function of Tregs within the site of inflammation.[5][6] This is a critical mechanism for controlling excessive inflammatory responses in the gut.

-

Decreased Pro-inflammatory Mediators: Treatment with this compound leads to a reduction in key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Modulation of Immunometabolism: LANCL2 activation influences the metabolic programming of immune cells, shifting them towards a more regulatory and less inflammatory phenotype.[7]

The signaling pathway initiated by this compound's binding to LANCL2 is depicted below.

Preclinical Development

The therapeutic potential and safety of this compound were evaluated in several preclinical models of inflammation.

Inflammatory Bowel Disease Models

Oral administration of this compound demonstrated significant efficacy in murine models of DSS-induced colitis. Treatment resulted in a reduction in disease activity index, amelioration of colonic inflammatory lesions, and suppression of inflammatory markers like TNF-α and interferon-γ in the gut.[8] The therapeutic effects were shown to be LANCL2-dependent, as the beneficial actions of this compound were abrogated in LANCL2 knockout mice.[8]

Psoriasis Models

Topical application of this compound was effective in an imiquimod-induced mouse model of psoriasis, leading to a significant reduction in the Psoriasis Area and Severity Index (PASI) score.[9] This was accompanied by decreased acanthosis, reduced immune cell infiltration, and a downregulation of pro-inflammatory cytokines such as TNF, IL-17, IL-6, and IL-21.[7][10]

Clinical Development

This compound has undergone extensive clinical evaluation in Phase 1 and Phase 2 trials for both ulcerative colitis and Crohn's disease, with a Phase 3 program underway for UC.

Pharmacokinetics and Safety

A Phase 1 study in healthy volunteers demonstrated that this compound is well-tolerated with no dose-limiting toxicities observed at oral doses up to 100 mg/kg.[11][12] The pharmacokinetic profile confirmed its gut-restricted nature, with maximum systemic concentrations being approximately 1/6000th of the concentrations observed in feces.[12][13] Mean fecal concentrations of BT-11 increased linearly with ascending oral doses.[12] Across all clinical trials, this compound has shown a benign safety profile, with most adverse events being mild in severity.[14]

| Pharmacokinetic Parameters | Observation | Citation |

| Systemic Exposure | Maximum plasma concentrations are approximately 1/6000th of fecal concentrations. | [12][13] |

| Fecal Concentration | Increased linearly with increasing oral doses. | [12] |

| Safety | No dose-limiting toxicities up to 100 mg/kg daily for seven days in healthy volunteers. | [11][12] |

| Adverse Events | No trends in AE profile observed compared to placebo; most AEs were of mild severity. | [14] |

Table 1: Summary of Pharmacokinetic and Safety Data for this compound

Efficacy in Ulcerative Colitis

A Phase 2 clinical trial evaluated the efficacy of this compound in patients with mild-to-moderate active ulcerative colitis.[9] The study met its primary endpoint, demonstrating a statistically significant improvement in clinical remission rates compared to placebo.

| Endpoint (12 weeks) | This compound (440 mg) | Placebo | Difference (Δ) | p-value | Citation |

| Clinical Remission | 30.4% | 3.7% | 26.7% | 0.01 | [5] |

| Endoscopic Remission | 41.7% | 18.6% | 23.1% | 0.07 | [15] |

| Histological Remission | 41.7% | 22.2% | 19.5% | 0.14 | [5][15] |

| Fecal Calprotectin Normalization (at 2 weeks) | 40.6% - 43.8% | 21.4% | - | 0.048 |

Table 2: Phase 2 Efficacy Data of this compound in Ulcerative Colitis

Efficacy in Crohn's Disease

A Phase 2 trial investigated the efficacy of this compound in patients with moderate-to-severe Crohn's disease.[14] The results showed promising signals of clinical efficacy.

| Endpoint (12 weeks) | This compound (880 mg) | Placebo | Difference (Δ) | Citation |

| Clinical Remission (CDAI < 150) | 25.0% | 9.1% | 15.9% | [14][15] |

| Clinical Response (CDAI decrease ≥ 100) | 41.7% | 9.1% | 32.6% | [14][15] |

| PRO-2 Remission | 41.7% | 9.1% | 32.6% | [5][15] |

| Fecal Calprotectin Normalization (< 250 µg/g) | 33.3% | 14.3% | 19.0% | [14][15] |

Table 3: Phase 2 Efficacy Data of this compound in Crohn's Disease

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This is a widely used preclinical model to induce colitis that mimics aspects of human ulcerative colitis.

Protocol:

-

Animal Model: C57BL/6 mice (8-10 weeks old) are typically used.

-

Induction of Colitis: Mice are administered 2.5-3.5% (w/v) DSS (molecular weight 36-50 kDa) in their drinking water ad libitum for 5-7 consecutive days.

-

Treatment: this compound (e.g., 8 mg/kg/day) or vehicle is administered orally once daily, starting from the first day of DSS administration.

-

Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Colon length is measured, and tissue samples are taken for histological analysis (H&E staining) and cytokine measurement (e.g., via ELISA or qPCR).

Isolation of Lamina Propria Mononuclear Cells (LPMCs) from Human Colonic Biopsies

This protocol is essential for the ex vivo analysis of the effects of this compound on human immune cells from the site of inflammation.

Protocol:

-

Biopsy Collection: Colonic biopsies are obtained from IBD patients during endoscopy and immediately placed in ice-cold RPMI medium.

-

Epithelial Layer Removal: Biopsies are washed and incubated in a solution containing EDTA and DTT with shaking to remove the epithelial cells.

-

Digestion: The remaining tissue is minced and digested in a solution containing collagenase D and DNase I at 37°C with shaking.

-

Cell Isolation: The cell suspension is filtered and subjected to a density gradient centrifugation (e.g., using Percoll) to isolate the mononuclear cells.

-

Cell Culture and Treatment: Isolated LPMCs are cultured in complete RPMI medium and treated with this compound (e.g., at a concentration of 0.01 µM) or vehicle for a specified period (e.g., 24-48 hours).[12]

-

Analysis: After treatment, cells can be analyzed for changes in T cell populations (e.g., CD4+FOXP3+ Tregs, IFNγ+ T cells, TNFα+ T cells) by flow cytometry, and cytokine production in the supernatant can be measured by ELISA.[12]

LANCL2 Activation Assay (cAMP Measurement)

As LANCL2 is a G-protein coupled receptor, its activation can be determined by measuring the downstream production of cyclic AMP (cAMP).

Protocol:

-

Cell Line: A cell line expressing LANCL2 (e.g., CHO-K1 cells stably transfected with human LANCL2) is used.

-

Cell Seeding: Cells are seeded into a 96-well plate and incubated overnight.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control. For Gαi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable baseline of cAMP.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

-

Data Analysis: The results are used to generate a dose-response curve and determine the EC50 of this compound for LANCL2 activation.

Conclusion and Future Directions

This compound (BT-11) represents a significant advancement in the development of oral therapies for IBD. Its novel, gut-restricted mechanism of action, centered on the activation of the LANCL2 pathway, offers the potential for a safe and effective treatment that can induce and maintain remission in patients with ulcerative colitis and Crohn's disease. The robust preclinical and clinical data gathered to date support its continued development, with ongoing Phase 3 trials in UC (PACIFY I and PACIFY II) expected to further elucidate its long-term efficacy and safety. The development of this compound exemplifies a successful translation of a novel biological target into a promising clinical candidate, offering hope for a new class of immunoregulatory therapeutics for autoimmune diseases.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. Research Portal [scholarship.miami.edu]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Dextran sulfate sodium-induced colitis mouse model [bio-protocol.org]

- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Carbohydrate-based bioactive compounds for medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 9. First-in-class topical therapeutic this compound ameliorates disease severity and inflammation through activation of LANCL2 pathway in psoriasis PMID: 34615968 | MCE [medchemexpress.cn]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Isolation of intestinal mononuclear cells from colonoscopic biopsies for immunofluorescence analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mucosalimmunology.ch [mucosalimmunology.ch]

- 13. Isolation of Lamina Propria Mononuclear Cells from Murine Colon Using Collagenase E - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety, Tolerability, and Pharmacokinetics of NIM‐1324 an Oral LANCL2 Agonist in a Randomized, Double‐Blind, Placebo‐Controlled Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. yeasenbio.com [yeasenbio.com]

The Pharmacodynamics of Oral Omilancor: A Deep Dive into a Novel Immunoregulatory Therapeutic

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacodynamics of omilancor, a first-in-class, orally administered, gut-restricted small molecule agonist of Lanthionine Synthetase C-like 2 (LANCL2). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, preclinical and clinical efficacy, and its pharmacokinetic profile.

Executive Summary

This compound is an investigational therapeutic agent in late-stage clinical development for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn's disease (CD).[1] It represents a novel approach to treating autoimmune diseases by targeting the LANCL2 pathway, a key regulator of immunometabolic processes. By activating LANCL2, this compound modulates the immune response at the site of inflammation, promoting a shift from a pro-inflammatory to a regulatory microenvironment. This document will detail the pharmacodynamic properties of this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of its signaling pathways.

Mechanism of Action: The LANCL2 Pathway

This compound's therapeutic effects are mediated through the activation of the LANCL2 pathway.[2] LANCL2 is a membrane-associated receptor that plays a crucial role in modulating the interplay between immunological and metabolic signals within immune and epithelial cells.

Activation of LANCL2 by this compound initiates a signaling cascade that leads to several key downstream effects:

-

Enhancement of Regulatory T cell (Treg) Function: this compound promotes the differentiation, stability, and suppressive function of Tregs. This is achieved, in part, by amplifying the interleukin-2 (IL-2) signaling pathway, which is critical for Treg homeostasis.[3]

-

Metabolic Reprogramming: The LANCL2 pathway influences cellular metabolism, favoring mitochondrial oxidative phosphorylation over glycolysis. This metabolic shift is associated with the promotion of anti-inflammatory and regulatory immune cell phenotypes.

-

Downregulation of Pro-inflammatory Mediators: By promoting a regulatory environment, this compound leads to a reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4]

The following diagram illustrates the proposed signaling pathway of this compound.

Pharmacodynamics: Clinical Efficacy

Oral administration of this compound has demonstrated significant efficacy in Phase 2 clinical trials for both ulcerative colitis and Crohn's disease.

Ulcerative Colitis

A randomized, double-blind, placebo-controlled Phase 2 trial evaluated the efficacy and safety of this compound in patients with active ulcerative colitis.

Table 1: Phase 2 Clinical Trial Efficacy Endpoints in Ulcerative Colitis

| Endpoint | This compound (440 mg) | Placebo | Delta (Δ) | p-value |

| Clinical Remission | 30.4% | 3.7% | 26.7% | 0.01 |

| Endoscopic Remission | 41.7% | 18.6% | 23.1% | 0.07 |

| Histological Remission | 41.7% | 22.2% | 19.5% | 0.14 |

| Fecal Calprotectin Normalization | 40.6% | 21.4% | 19.2% | 0.048 |

Data from a 12-week induction period.

Crohn's Disease

Preliminary data from a Phase 2 trial in patients with active Crohn's disease also shows promising efficacy signals.

Table 2: Phase 2 Clinical Trial Efficacy Endpoints in Crohn's Disease

| Endpoint | This compound | Placebo | Delta (Δ) |

| PRO-2 Clinical Remission | 41.7% | 9.1% | 32.6% |

| CDAI Clinical Remission | 25.0% | 9.1% | 15.9% |

PRO-2: Patient-Reported Outcomes-2; CDAI: Crohn's Disease Activity Index.[4]

Pharmacokinetics: A Gut-Restricted Profile

Pharmacokinetic analyses have confirmed that this compound is a gut-restricted therapeutic with limited systemic exposure. This localized action is a key feature of its safety profile.

-

High Stool and Colonic Tissue Concentrations: Oral administration of this compound results in stable and high concentrations of the drug in the stool and colonic biopsy tissue over the treatment period.[4]

-

Limited Systemic Absorption: Plasma concentrations of this compound are very low, minimizing the potential for systemic side effects.[4]

The following diagram illustrates the experimental workflow for assessing the gut-restricted nature of this compound.

Experimental Protocols

Phase 2 Clinical Trial in Ulcerative Colitis (Abridged Protocol)

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

-

Patient Population: Adult patients with a diagnosis of ulcerative colitis and a Mayo Clinic Score (MCS) of 4-10, with an endoscopic subscore of ≥2.

-

Intervention: Patients were randomized to receive oral this compound (440 mg or 880 mg) or placebo once daily for 12 weeks.

-

Primary Endpoint: The primary efficacy endpoint was the proportion of patients in clinical remission at week 12, defined as a complete Mayo score of ≤2 with no individual subscore >1.

-

Secondary Endpoints: Included endoscopic improvement, histological remission, and changes in fecal calprotectin levels.

-

Pharmacokinetic Assessments: Blood, stool, and colonic biopsy samples were collected at specified time points to determine this compound concentrations.

Preclinical Murine Models of IBD

-

Animal Models: Various murine models of colitis, such as the dextran sodium sulfate (DSS)-induced colitis model, were utilized to evaluate the in vivo efficacy of this compound.

-

Intervention: Mice were orally administered this compound or a vehicle control.

-

Efficacy Parameters: Disease activity index (DAI), colon length, histological scoring of inflammation, and cytokine analysis of colonic tissue were assessed.

-

Mechanism of Action Studies: Flow cytometry was used to analyze immune cell populations, particularly Tregs, in the mesenteric lymph nodes and spleen.

Conclusion

Oral this compound represents a promising novel therapeutic for inflammatory bowel diseases. Its unique mechanism of action, centered on the activation of the LANCL2 pathway, offers a targeted approach to restoring immune homeostasis in the gut. The compelling efficacy data from Phase 2 clinical trials, combined with a favorable gut-restricted pharmacokinetic profile, positions this compound as a potentially safe and effective treatment option for patients with UC and CD. Further investigation in ongoing Phase 3 trials will be crucial in confirming these findings and defining its role in the management of IBD.

References

Omilancor: A Novel LANCL2 Agonist with Broad Potential Across Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Blacksburg, VA – October 30, 2025 – Omilancor (formerly BT-11), a first-in-class, orally administered, gut-restricted agonist of the Lanthionine Synthetase C-like 2 (LANCL2) pathway, is emerging as a promising therapeutic candidate with the potential to address a significant unmet need in the treatment of a wide range of autoimmune diseases.[1][2] Developed by NImmune Biopharma, this compound has demonstrated a novel mechanism of action that modulates the intricate interplay between immunological and metabolic signals within immune and epithelial cells.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key preclinical and clinical data, and outlines its potential applications in various autoimmune disorders beyond its primary indications of ulcerative colitis (UC) and Crohn's disease (CD).

The LANCL2 Pathway: A Novel Target for Immunoregulation

This compound's therapeutic effects are mediated through the activation of the LANCL2 pathway.[3][4] LANCL2 is a surface membrane-associated receptor that plays a crucial role in modulating cellular and molecular processes linked to autoimmunity.[3] Its activation by this compound initiates a signaling cascade that promotes a regulatory microenvironment, primarily by enhancing the function and stability of regulatory T cells (Tregs).[2][3] This leads to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory functions at the site of inflammation.[3]